(2-Bromo-1-fluoroethyl)cyclobutane
Overview
Description
“(2-Bromo-1-fluoroethyl)cyclobutane” is a chemical compound with the molecular formula C6H10BrF . It is a derivative of cyclobutane, which is a type of cycloalkane .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutane ring with a 2-bromo-1-fluoroethyl group attached . Cyclobutane is a type of cycloalkane and its general formula is CnH2n .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, cyclobutanes can participate in various reactions. For instance, they can undergo [2+2] cycloaddition reactions with terminal alkenes .
Scientific Research Applications
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone in synthetic organic chemistry, providing a route to complex cyclic structures. For instance, the thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene leads to the formation of fluorene-9-spiro-1′-[2′-halo-3′-(9-fluorenylidene)-4′-halomethylene]cyclobutane, showcasing the utility of haloalkylcyclobutanes in constructing spirocyclic architectures (F. Toda, Hiroharu Motomura, Hirofumi Oshima, 1974). Such reactions are pivotal for synthesizing complex molecular frameworks found in natural products and pharmaceutical compounds.
Dynamic Equilibrium Studies
The investigation into the dynamic equilibrium between 2-(dialkylboryl)-1-methylenecyclobutane and 1-((dialkylboryl)methyl)-1-cyclobutene reveals the reversible coexistence of these isomeric structures. This study provides insights into the stability and reactivity of substituted cyclobutanes, which is crucial for understanding their potential in synthetic applications and the development of boron-containing compounds (I. Gridnev, M. E. Gursky, Y. Bubnov, 1996).
Catalytic Enantioselective Cycloadditions
The advancement in catalytic enantioselective [2+2] cycloadditions has opened up new avenues for accessing cyclobutanes and cyclobutenes with high enantiomeric purity. These transformations are particularly valuable for generating enantiomerically enriched compounds that can serve as intermediates for further chemical synthesis or as biologically active molecules (Y. Xu, Michael L Conner, M. K. Brown, 2015).
Radical Ring Expansion and Fluorination
The silver-initiated radical ring expansion and fluorination of ethynyl cyclobutanols offer an efficient method for synthesizing monofluoroethenyl cyclopentanones. This approach highlights the role of cyclobutane derivatives in facilitating ring expansion transformations, leading to valuable fluorinated compounds that are significant in medicinal chemistry and material science (Q. Tian, Bin Chen, Guozhu Zhang, 2016).
Future Directions
Properties
IUPAC Name |
(2-bromo-1-fluoroethyl)cyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF/c7-4-6(8)5-2-1-3-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFXKDIUSIJDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.